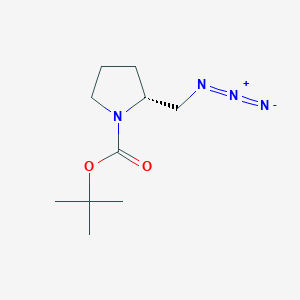

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

Description

Contextualization within Chiral Amine Chemistry

Chiral amines and their derivatives are fundamental components in chemical synthesis, largely because chirality is a central feature of most biological systems. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.govunibo.it This means it is a common structural motif found in a wide array of biologically active compounds and approved pharmaceuticals. nih.gov

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine is structurally derived from (R)-prolinol, a chiral amino alcohol. nih.govwikipedia.org Prolinol itself is readily prepared in high optical purity from the naturally abundant amino acid, proline, making it a cost-effective chiral starting material. wikipedia.org The incorporation of the azidomethyl group at the C2 position of the Boc-protected pyrrolidine ring provides a synthetically versatile handle, positioning this compound as a key player in the synthesis of advanced chiral amine derivatives. chemimpex.com

Significance as a Versatile Chiral Building Block

In organic synthesis, a "chiral building block" refers to an optically pure compound that serves as a starting point for the creation of more complex chiral molecules. ambeed.com The use of these blocks is a cornerstone of modern pharmaceutical development, as the biological activity of a drug often depends on a precise three-dimensional arrangement of its atoms. nih.govbuchler-gmbh.com

This compound exemplifies a versatile chiral building block. chemimpex.com Its fixed (R)-stereochemistry at the C2 position directs the stereochemical outcome of subsequent reactions, which is crucial for creating enantiomerically pure target molecules. nih.gov The molecule's utility is enhanced by its two key functional regions: the Boc-protected amine and the azidomethyl group. The Boc group provides stability to the pyrrolidine nitrogen during various synthetic steps and can be removed under specific acidic conditions when desired. chemimpex.commdpi.com Simultaneously, the azide (B81097) group serves as a precursor to other important functionalities. chemimpex.com This dual functionality allows for a programmed, stepwise elaboration of the molecular structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 259537-91-2 |

| Molecular Formula | C₁₀H₁₈N₄O₂ |

| Molecular Weight | 226.28 g/mol |

| Appearance | Solid |

| Optical Purity | ≥99% enantiomeric excess (HPLC) |

| Functional Groups | Azide, tert-butyl carbamate (B1207046) (Boc) |

Source: chemimpex.comsigmaaldrich.com

Overview of Advanced Synthetic Applications and Reactivity Profiles

The synthetic utility of this compound is primarily dictated by the reactivity of its azidomethyl group and the strategic role of the Boc protecting group. chemimpex.com These features enable its use in a variety of advanced synthetic applications, particularly in the construction of nitrogen-containing heterocyclic compounds. chemimpex.comnih.gov

The azide functional group is prized for its ability to undergo a range of selective transformations. Two of the most significant reactions are:

Reduction to Primary Amines : The azide group can be efficiently and chemoselectively reduced to a primary amine. organic-chemistry.org This transformation is commonly achieved through methods like catalytic hydrogenation (e.g., using Pd/C) or by using reagents such as triphenylphosphine (B44618) in the Staudinger reaction. nih.govresearchgate.net This provides access to (R)-2-(aminomethyl)-1-Boc-pyrrolidine, a key intermediate for introducing a primary amine functional group into a target molecule. mdpi.com

Huisgen [3+2] Cycloaddition : The azide functionality is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemimpex.combeilstein-journals.org This reaction, a cornerstone of "click chemistry," allows for the efficient and highly specific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. peptide.comamazonaws.com This methodology is widely employed in drug discovery, bioconjugation for labeling biomolecules, and the development of advanced materials. chemimpex.com

The Boc protecting group ensures the stability of the pyrrolidine nitrogen, preventing it from participating in unwanted side reactions. chemimpex.com Its removal under acidic conditions reveals the secondary amine, which can then be engaged in further synthetic manipulations, such as acylation or alkylation, to complete the synthesis of complex target structures. mdpi.com

Table 2: Key Reactivity Profile of this compound

| Reaction Type | Reagents/Conditions | Product Functional Group | Key Applications |

|---|---|---|---|

| Azide Reduction | H₂/Pd/C; PPh₃/H₂O (Staudinger) | Primary Amine (-CH₂NH₂) | Synthesis of substituted amines and amides |

| [3+2] Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole | Drug discovery, bioconjugation, material science |

| Boc-Deprotection | Strong Acid (e.g., TFA, HCl) | Secondary Amine (pyrrolidine NH) | Further functionalization of the pyrrolidine ring |

Source: chemimpex.commdpi.comorganic-chemistry.orgresearchgate.netpeptide.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUZSSGBKDEGK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514911 | |

| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-91-2 | |

| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Azidomethyl 1 Boc Pyrrolidine

Asymmetric Synthetic Approaches

The enantiopure nature of (R)-2-(Azidomethyl)-1-Boc-pyrrolidine necessitates synthetic strategies that can precisely control the stereochemistry at the C2 position of the pyrrolidine (B122466) ring. These methods can be broadly categorized into those that build the chiral ring catalytically and those that employ chiral auxiliaries to direct the stereochemical outcome.

Stereoselective Derivations and Transformations

The stereoselective synthesis of functionalized pyrrolidines is a central theme in organic chemistry due to the prevalence of this motif in natural products, pharmaceuticals, and chiral catalysts. nih.gov The tert-butyl carbamate (B1207046) (Boc) protecting group on the pyrrolidine nitrogen provides significant stability during various chemical transformations, which is crucial for complex, multi-step syntheses. chemimpex.com This stability allows for selective reactions at other positions of the molecule without disturbing the core structure or the protecting group. chemimpex.com Advanced strategies often involve the direct functionalization of the N-Boc-pyrrolidine scaffold itself, where the stereochemical outcome is controlled by the reagents and catalysts employed. nih.gov

Chiral Auxiliary-Mediated Strategies for Enantio- and Diastereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary can be removed and recycled. sigmaaldrich.com

A prominent strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the enantioselective deprotonation of N-Boc-pyrrolidine. This method, pioneered by Beak and others, utilizes a complex of s-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine (B7772259). nih.govresearchgate.netrsc.org This chiral base selectively removes a proton from one of the enantiotopic C-H bonds at the 2-position, creating a configurationally stable lithiated intermediate at low temperatures. nih.govrsc.org This chiral nucleophile can then react with various electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.govresearchgate.net The absolute configuration of the product can be controlled by selecting the appropriate enantiomer of the chiral ligand; both enantiomers of sparteine (B1682161) are commercially available. rsc.org

Another class of powerful chiral auxiliaries is the oxazolidinones, popularized by David Evans. wikipedia.org In this approach, an achiral substrate is attached to the chiral oxazolidinone. The steric bulk of the substituents on the auxiliary effectively shields one face of the molecule, directing incoming reagents to the opposite face and thus controlling the stereochemistry of the reaction, such as in alkylations or aldol (B89426) reactions. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product.

Catalytic Asymmetric Routes to the Pyrrolidine Core

Catalytic asymmetric synthesis represents a highly efficient approach to generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product. Several catalytic methods have been developed for the asymmetric synthesis of the pyrrolidine core.

One of the most powerful methods is the metal-catalyzed [3+2] cycloaddition. nih.gov The reaction of azomethine ylides with olefins is a well-established route to pyrrolidines. nih.gov By using a chiral metal catalyst, typically based on copper(I) or silver(I), the cycloaddition can be rendered highly enantioselective. rsc.org Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides an effective route to chiral pyrrolidines. nih.gov

Recent advances have also focused on the direct, catalytic C-H functionalization of the pyrrolidine ring. Rhodium(II)-catalyzed asymmetric C-H insertion reactions, for example, can introduce substituents at specific positions with high enantio- and diastereocontrol. acs.org Other catalytic strategies include the enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine, which proceeds via a transmetalation step with zinc chloride to form a configurationally stable organozinc reagent. nih.govacs.org This method allows for the synthesis of a range of 2-arylpyrrolidines with high selectivity. nih.govacs.org

| Catalytic Strategy | Catalyst/Ligand System | Key Transformation | Ref. |

| Asymmetric C-H Functionalization | Rhodium(II) catalysts | C-H insertion of carbenes/nitrenes | acs.org |

| Asymmetric Deprotonation | s-BuLi / (-)-Sparteine | Enantioselective lithiation | nih.govresearchgate.net |

| [3+2] Cycloaddition | Pd-catalyst / Phosphoramidite ligand | Reaction of TMM with imines | nih.gov |

| 1,3-Dipolar Cycloaddition | Cu(I) or Ag(I) / Chiral ligand | Reaction of azomethine ylides with olefins | rsc.org |

Precursor-Based Synthesis and Functional Group Transformations

Perhaps the most direct and widely used method for preparing this compound involves starting with a readily available chiral precursor, typically derived from the amino acid L-proline. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

Derivations from N-Boc-L-Prolinol and Analogues

L-proline is an inexpensive, naturally occurring chiral amino acid, making it an ideal starting point for the synthesis of many pyrrolidine-containing drugs and chiral building blocks. mdpi.comnih.govresearchgate.net The synthesis typically begins with the protection of the nitrogen atom, commonly with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form N-Boc-L-proline. rsc.org

The carboxylic acid group of N-Boc-L-proline is then reduced to a primary alcohol to yield (S)-N-Boc-2-(hydroxymethyl)pyrrolidine, more commonly known as N-Boc-L-prolinol. nih.gov This reduction is frequently accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.comresearchgate.net N-Boc-L-prolinol is a stable, solid compound that serves as the direct precursor for the target molecule. sigmaaldrich.com The stereocenter from L-proline is retained throughout this two-step sequence.

Introduction of the Azidomethyl Moiety

The final key step is the conversion of the primary hydroxyl group of N-Boc-L-prolinol into the azidomethyl group. This is a crucial functional group transformation that can be achieved through several reliable methods, typically involving a two-step, one-pot procedure or a direct displacement reaction. ias.ac.inresearchgate.net The conversion of an alcohol to an azide (B81097) proceeds with an inversion of stereochemistry. commonorganicchemistry.com However, since the transformation occurs at the hydroxymethyl group, which is not a stereocenter, the (R)-configuration of the pyrrolidine ring at C2 remains unaffected.

Common methods for this transformation include:

Mitsunobu Reaction : This is a versatile method for converting alcohols to a variety of functional groups, including azides, with inversion of configuration at the carbon center. commonorganicchemistry.comacs.org To avoid the use of highly toxic hydrazoic acid, alternatives like diphenyl phosphorazidate (DPPA) or a combination of zinc azide and a bis-pyridine complex are often used in conjunction with diethyl azadicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). ias.ac.inacs.org

Appel-type Reaction : A practical, one-pot procedure involves activating the alcohol with a mixture of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of imidazole. ias.ac.inresearchgate.net The resulting alkyl iodide intermediate is then displaced by sodium azide (NaN₃) in a solvent like DMSO to yield the final alkyl azide. ias.ac.in This method is highly chemoselective and provides excellent yields. researchgate.net

Sulfonate Ester Displacement : A two-step alternative involves first converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting sulfonate ester is then readily displaced by an azide salt (e.g., NaN₃) in a polar aprotic solvent like DMF.

| Method | Reagents | Key Features | Ref. |

| Mitsunobu Reaction | PPh₃, DEAD, DPPA (or Zn(N₃)₂) | Direct conversion of alcohol to azide. | ias.ac.inacs.org |

| Appel-type Reaction | PPh₃, I₂, Imidazole, NaN₃ | One-pot procedure, avoids toxic reagents. | ias.ac.inresearchgate.net |

| Sulfonate Displacement | 1. TsCl or MsCl, Base 2. NaN₃ | Two-step, reliable SN2 displacement. | organic-chemistry.org |

Synthesis of Pyrrolidine Scaffolds for Azide Functionalization

The synthesis of this compound fundamentally relies on the creation of a suitable chiral pyrrolidine scaffold that can be efficiently functionalized with an azide group. The most common and effective starting material for this purpose is the naturally occurring amino acid, (R)-proline, which provides the necessary chirality for the target molecule. rsc.orgmdpi.com

The general synthetic pathway commences with the reduction of the carboxylic acid functionality of proline to a hydroxymethyl group, yielding (R)-prolinol, also known as (R)-2-(hydroxymethyl)pyrrolidine. mdpi.comchemicalbook.com This transformation is typically achieved using powerful reducing agents.

Key Reduction Methods for Proline:

| Reducing Agent | Conditions | Reference |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Typically in an ethereal solvent like THF | mdpi.com |

Once (R)-prolinol is obtained, the synthesis proceeds through a two-step sequence to introduce the azide functionality. First, the primary alcohol is converted into a good leaving group, most commonly a sulfonate ester such as a tosylate or mesylate. This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. google.com

The final step in forming the key intermediate, (R)-2-(azidomethyl)pyrrolidine, is the nucleophilic substitution of the sulfonate group with an azide anion. chemimpex.com This is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.gov The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom. However, since the substitution occurs at the methyl carbon adjacent to the chiral center (C2), the stereochemistry of the pyrrolidine ring itself is preserved.

Alternative approaches to pyrrolidine synthesis include 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes, which can create highly substituted pyrrolidines. nih.govnih.gov However, for the specific synthesis of this compound, the route starting from proline is the most direct and widely employed due to the ready availability of the chiral precursor. mdpi.com

Strategic Utilization of the Boc Protecting Group in Synthesis

The tert-butoxycarbonyl (Boc) group is arguably one of the most crucial protecting groups in modern organic synthesis, and its application in the synthesis of this compound is a prime example of its strategic importance. numberanalytics.comresearchgate.net It serves not only to mask the reactivity of the pyrrolidine nitrogen but also to influence the outcome of subsequent chemical transformations. researchgate.netwikipedia.org

Protection and Deprotection Techniques

The introduction and removal of the Boc group are characterized by mild and highly selective conditions, making it an almost ideal protecting group. total-synthesis.com

Protection: The protection of the secondary amine of the pyrrolidine scaffold is typically the final step after the azide functionalization. The reaction involves treating the (R)-2-(azidomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O). wikipedia.org A base such as 4-dimethylaminopyridine (B28879) (DMAP) is often used to catalyze the reaction. wikipedia.orgrsc.org The reaction is efficient and generally proceeds in high yield under mild conditions. fishersci.co.uk

Common Boc Protection Reagents and Conditions:

| Reagent | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalytic) | Dichloromethane (DCM) or Acetonitrile (MeCN) | Room Temperature | wikipedia.orgrsc.org |

Deprotection: The removal of the Boc group is readily achieved under acidic conditions. total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which subsequently forms isobutene), carbon dioxide, and the free amine. total-synthesis.com This acid lability makes the Boc group orthogonal to other protecting groups like Fmoc, which are base-labile. organic-chemistry.org

Common Boc Deprotection Reagents:

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.orgtotal-synthesis.com |

It is noteworthy that while the Boc group is stable to most bases and nucleophiles, partial deprotection can sometimes occur under non-acidic conditions, for instance, during nucleophilic substitution with sodium azide at elevated temperatures (e.g., >70-80 °C) in DMF, potentially due to the in situ formation of small amounts of hydrazoic acid. researchgate.net

Influence on Reaction Selectivity and Catalytic Processes

The Boc protecting group exerts a significant influence on the reactivity and selectivity of reactions involving the pyrrolidine ring. acs.org Its considerable steric bulk is a key feature that chemists exploit to control stereoselectivity. numberanalytics.com

In the context of the pyrrolidine scaffold, the Boc group can direct incoming reagents to the face of the ring opposite to its location, leading to high diastereoselectivity in subsequent functionalization steps. A prominent example is the asymmetric deprotonation of N-Boc pyrrolidine. acs.org The use of a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine can selectively remove a proton from the carbon atom adjacent to the nitrogen. acs.orgresearchgate.net The resulting organolithium species can then be trapped with various electrophiles, yielding enantiomerically enriched 2-substituted pyrrolidines. The Boc group is essential for this transformation, as it acidifies the α-protons and directs the base complex. acs.org

Furthermore, the Boc group plays a critical role in palladium-catalyzed reactions, such as the α-arylation of N-Boc pyrrolidine. acs.orgdocumentsdelivered.com In these processes, the Boc-protected nitrogen facilitates the initial lithiation or directs an organometallic catalyst, enabling the selective formation of a C-C bond at the C2 position. The electronic properties of the carbamate also modulate the reactivity of the nitrogen atom, preventing it from acting as a nucleophile or a ligand for the metal catalyst, which could otherwise lead to undesired side reactions or catalyst deactivation. nih.gov

Chemical Reactivity and Mechanistic Studies of R 2 Azidomethyl 1 Boc Pyrrolidine

Azido (B1232118) Group Reactivity and Transformations

The azidomethyl group is the primary site of reactivity in (R)-2-(Azidomethyl)-1-Boc-pyrrolidine, participating in a variety of powerful and selective chemical transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their reliability, high yields, and simplicity. nih.gov This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org The azide functionality of this compound makes it an ideal substrate for this transformation, allowing for its covalent linkage to a wide array of alkyne-containing molecules. chemimpex.com

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org The use of a copper-binding ligand can accelerate the reaction and protect sensitive substrates from oxidative damage. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide through a series of steps to yield the stable triazole ring. nih.gov Given its efficiency and functional group tolerance, CuAAC is widely used in drug discovery, bioconjugation, and materials science. chemimpex.comnih.gov

Table 1: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Example | Purpose | Citation |

| Azide Substrate | This compound | The 1,3-dipole component for the cycloaddition. | chemimpex.com |

| Alkyne Substrate | Propargyl alcohol, Phenylacetylene | The dipolarophile component for the cycloaddition. | nih.gov |

| Copper Source | CuSO₄·5H₂O, Cu(OAc)₂, [Cu(CH₃CN)₄]PF₆ | Provides the catalytically active Cu(I) species. | nih.govbeilstein-journals.org |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic state. | beilstein-journals.org |

| Ligand (Optional) | THPTA, BTTAA | Accelerates the reaction and stabilizes the Cu(I) catalyst. | nih.govnih.gov |

| Solvent | t-BuOH/H₂O, DMSO, CH₂Cl₂ | Varies depending on the solubility of reactants. | beilstein-journals.org |

For applications where the cytotoxicity of a metal catalyst is a concern, such as in living biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction is a type of metal-free click chemistry that does not require an exogenous catalyst. magtech.com.cn Instead, the reaction is driven by the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn

This compound can readily participate in SPAAC, reacting with strained alkynes to form stable triazole products. chemimpex.com The rate of SPAAC is highly dependent on the structure of the cycloalkyne; for example, electron-withdrawing groups near the alkyne or fusion to other rings can significantly increase the reaction rate. nih.gov This bioorthogonal reaction has found extensive use in labeling biomolecules in living cells and organisms. nih.gov

Table 2: Common Strained Alkynes Used in SPAAC

| Alkyne Abbreviation | Full Name | Key Features | Citation(s) |

| OCT | Cyclooctyne | First generation, relatively slow reaction rates. | nih.gov |

| DIFO | Difluorinated Cyclooctyne | Fluorine groups increase reactivity. | nih.gov |

| BCN | Bicyclo[6.1.0]non-4-yne | Fused ring system enhances strain and reactivity. | nih.gov |

| DIBO / ADIBO | Dibenzocyclooctyne / Azadibenzocyclooctyne | High strain and fast kinetics, suitable for biological applications. | nih.gov |

The azide group is synthetically equivalent to a primary amine and can be unmasked through various reductive methods. The reduction of this compound yields (R)-2-(aminomethyl)-1-Boc-pyrrolidine, a valuable chiral building block. Several protocols exist for this transformation, each with its own advantages regarding chemoselectivity and reaction conditions. organic-chemistry.orgbris.ac.uk

Common methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). bris.ac.uk Rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be particularly effective for the chemoselective reduction of azides in the presence of other reducible groups like benzyl (B1604629) ethers. bris.ac.uk

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed with water to produce the primary amine and triphenylphosphine oxide. bris.ac.uk

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides, although their high reactivity may limit functional group tolerance. bris.ac.uk Milder systems, such as sodium borohydride (B1222165) in the presence of a catalyst, can also be employed. organic-chemistry.org

Table 3: Comparison of Azide Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Citation(s) |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C or Rh/Al₂O₃, in MeOH or EtOAc | Clean reaction, high yield, simple workup. | May reduce other functional groups (alkenes, Cbz groups). | bris.ac.uk |

| Staudinger Reaction | 1. PPh₃, THF; 2. H₂O | Very mild, highly chemoselective. | Stoichiometric phosphine oxide byproduct can complicate purification. | bris.ac.uk |

| Hydride Reduction | LiAlH₄, THF | Powerful reducing agent, fast reaction. | Low chemoselectivity, can reduce esters and the Boc group. | bris.ac.uk |

| Catalytic Hydride Reduction | NaBH₄, NiCl₂ or Tin(IV) catalyst | Milder than LiAlH₄, better functional group tolerance. | May require specific catalysts. | organic-chemistry.org |

A more advanced transformation of the azide group involves its conversion to a nitrene intermediate, which can then undergo intramolecular C–H insertion reactions. nih.gov This strategy represents a powerful method for constructing N-heterocyclic rings. recercat.cat While typically used to synthesize pyrrolidines from acyclic azides, the principle can be applied to this compound. nih.govorganic-chemistry.org

The reaction is generally mediated by a transition-metal catalyst (e.g., rhodium or iron) or, more recently, by engineered enzymes like cytochrome P411 variants. nih.govcaltech.edu The catalyst facilitates the extrusion of N₂ from the azide to form a highly reactive metal-nitrenoid species. This intermediate can then insert into a C(sp³)–H bond within the same molecule. In the case of this compound, this could theoretically lead to the formation of a bicyclic product via insertion into a C-H bond of the pyrrolidine (B122466) ring or the Boc-group, although this specific application is not widely reported. The feasibility and regioselectivity of such a reaction would depend heavily on the catalyst and reaction conditions employed. nih.govresearchgate.net

Pyrrolidine Core Functionalization and Derivatization

The pyrrolidine scaffold of the molecule provides another avenue for chemical modification, often after the azide group has been transformed or in concert with its reactivity.

The synthesis of this compound itself typically relies on a nucleophilic substitution reaction. The precursor, (R)-1-Boc-2-(hydroxymethyl)pyrrolidine (a derivative of L-proline), is first converted into a derivative with a good leaving group, such as a tosylate or mesylate. Subsequent treatment with an azide source, commonly sodium azide (NaN₃), results in an Sₙ2 displacement of the leaving group to furnish the final product.

Further functionalization often begins with the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid). This deprotection reveals the secondary amine of the pyrrolidine ring, which can then act as a nucleophile in a variety of subsequent reactions, including alkylations, acylations, and reductive aminations, to build more complex molecular architectures. mdpi.com

Mechanistic studies on related N-protected prolinol derivatives have shown that the pyrrolidine ring can undergo rearrangement during nucleophilic substitution reactions. For instance, treatment of N-Boc or N-Cbz prolinols with fluorinating agents like DAST can lead to the formation of fluorinated piperidine (B6355638) derivatives through a transient aziridinium (B1262131) intermediate, demonstrating the complex reactivity pathways available to this scaffold. nih.gov

Palladium-Catalyzed α-Arylation and α-Vinylation of N-Boc Pyrrolidine

The functionalization of the α-carbon of N-Boc-pyrrolidine and its derivatives is a powerful tool for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a cornerstone for creating C-C bonds at this position.

Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been extensively studied, providing a reliable method for the synthesis of 2-arylpyrrolidines, which are key structural motifs in many biologically active compounds. A seminal one-pot method involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation and a Negishi coupling with various aryl bromides. acs.orguni-muenchen.deorganic-chemistry.org

The established mechanism for this transformation begins with the deprotonation of N-Boc-pyrrolidine at the α-position using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (-)-sparteine (B7772259). chemistryviews.orgnih.govresearchgate.net This step generates a configurationally unstable 2-lithiopyrrolidine intermediate. Subsequent transmetalation with zinc chloride (ZnCl₂) forms a more configurationally stable 2-pyrrolidinozinc reagent. chemistryviews.orgnih.govresearchgate.net This organozinc intermediate then participates in a palladium-catalyzed Negishi cross-coupling reaction with an aryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the 2-aryl-N-Boc-pyrrolidine product and regenerate the Pd(0) catalyst. organic-chemistry.org The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), is often crucial for achieving high yields and selectivities. organic-chemistry.org

While this methodology has been thoroughly developed for N-Boc-pyrrolidine, specific studies on this compound are not extensively reported. However, the general principles are expected to apply, with the azidomethyl group potentially influencing the reaction's steric and electronic landscape.

Table 1: Examples of Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

| Aryl Bromide | Catalyst System | Base/Ligand | Solvent | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ / t-Bu₃P-HBF₄ | s-BuLi / (-)-sparteine | TBME | 85 | 96:4 | acs.org |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / t-Bu₃P-HBF₄ | s-BuLi / (-)-sparteine | TBME | 87 | 96:4 | acs.org |

| 3-Bromopyridine | Pd(OAc)₂ / t-Bu₃P-HBF₄ | s-BuLi / (-)-sparteine | TBME | 75 | 96:4 | acs.org |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / t-Bu₃P-HBF₄ | s-BuLi / (-)-sparteine | TBME | 82 | 96:4 | acs.org |

| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / t-Bu₃P-HBF₄ | s-BuLi / (-)-sparteine | TBME | 81 | 96:4 | acs.org |

Palladium-Catalyzed α-Vinylation

The palladium-catalyzed α-vinylation of N-Boc-pyrrolidine offers a direct route to 2-vinylpyrrolidine derivatives, which are valuable synthetic intermediates. This transformation generally follows a similar mechanistic pathway to the α-arylation, involving the formation of an organometallic intermediate from N-Boc-pyrrolidine, which then undergoes a palladium-catalyzed cross-coupling with a vinyl halide or triflate.

Research has demonstrated the feasibility of this reaction, for instance, in the total synthesis of (+)-maackiamine. acs.org In this synthesis, the α-vinylation of N-Boc-pyrrolidine was a key step. The general conditions often employ a palladium catalyst in conjunction with a phosphine ligand.

Detailed mechanistic studies and a broad substrate scope specifically for the α-vinylation of this compound are not as well-documented as the corresponding arylation. The presence of the azidomethyl group at the 2-position would likely influence the steric hindrance around the reaction center and could impact the efficiency and selectivity of the vinylation reaction.

Table 2: Example of Palladium-Catalyzed α-Vinylation in Total Synthesis

| Vinyl Partner | Catalyst System | Base/Ligand | Product | Application | Reference |

| Specific vinyl bromide | Pd(OAc)₂ / t-Bu₃P-HBF₄ | s-BuLi / (-)-sparteine | 2-Vinyl-N-Boc-pyrrolidine derivative | Total synthesis of (+)-maackiamine | acs.org |

This table highlights an application of α-vinylation on the N-Boc-pyrrolidine scaffold, as detailed studies on a range of vinyl partners with this compound are not extensively reported.

Functionalization at the Boc-Protected Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in pyrrolidines and other amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. While the primary role of the Boc group is protection, its presence also influences the reactivity of the pyrrolidine ring. Direct functionalization of the nitrogen atom while the Boc group is attached is not a common transformation, as most reactions targeting the nitrogen atom proceed after the deprotection step.

However, the concept of functionalization at the Boc-protected nitrogen can be viewed through the lens of tandem deprotection-functionalization reactions. Recent advancements have explored one-pot procedures where the Boc group is cleaved and the newly liberated secondary amine is immediately functionalized in the same reaction vessel.

A mild and versatile system for such a transformation involves the use of potassium trimethylsilanolate (KOTMS) in butyronitrile (B89842) (PrCN). chemistryviews.org This system has been shown to effectively deprotect a range of N-heterocycles, including those protected with a Boc group, at room temperature. chemistryviews.org The in situ generated secondary amine can then be trapped with an electrophile, such as a benzyl chloride, to afford the N-functionalized product. chemistryviews.org This approach avoids the isolation of the often more reactive and potentially unstable deprotected intermediate.

While specific examples of this tandem deprotection-functionalization on this compound are not reported, the general methodology offers a promising strategy for the synthesis of N-substituted derivatives of this compound. The reaction conditions are mild and tolerate a variety of sensitive functional groups, which would likely be compatible with the azido moiety.

Table 3: Conceptual Tandem Deprotection-Functionalization at the Pyrrolidine Nitrogen

| Starting Material | Reagents | Electrophile | Conceptual Product | Key Feature | Reference |

| N-Boc-protected heterocycle | KOTMS / PrCN | Benzyl chloride | N-Benzylated heterocycle | Mild, one-pot deprotection and functionalization | chemistryviews.org |

| This compound | KOTMS / PrCN | Various electrophiles (e.g., alkyl halides, acyl chlorides) | N-Functionalized (R)-2-(azidomethyl)pyrrolidine | Potential for direct synthesis of N-substituted derivatives | Conceptual, based on chemistryviews.org |

This table outlines a conceptual approach for the functionalization at the nitrogen of the target compound based on a reported methodology for other N-Boc heterocycles.

Applications in Complex Molecule Synthesis and Pharmaceutical Research

Synthesis of Biologically Relevant Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and pharmaceutical agents. mdpi.com (R)-2-(azidomethyl)-1-Boc-pyrrolidine is a key intermediate for preparing these essential structures, leveraging its pre-existing chiral center to impart stereochemical control in the synthesis of more complex derivatives. chemimpex.com

The pyrrolidine (B122466) ring is a highly privileged scaffold in medicinal chemistry, recognized for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.gov The development of synthetic routes to novel pyrrolidine derivatives is a major focus of research.

2-oxo-1-pyrrolidine derivatives: Also known as γ-lactams, these structures are found in many pharmaceutically active compounds. beilstein-journals.org For instance, they form the core of nootropic drugs, which are investigated for their potential to enhance cognitive function. nih.gov The synthesis of 2-oxo-1-pyrrolidine derivatives can be achieved through various methods, including the cyclization of suitable precursors. google.comresearchgate.net While direct synthesis from this compound is not prominently detailed, its functional groups allow for its theoretical conversion into intermediates suitable for lactam formation. The azide (B81097) can be reduced to an amine, which could then participate in intramolecular cyclization reactions to form the desired 2-oxo-pyrrolidine ring system.

Polyhydroxylated pyrrolidines: These compounds, often considered sugar mimics, are potent inhibitors of glycosidase enzymes and are investigated for their therapeutic potential against diabetes and cancer. nih.govnih.gov The synthesis of polyhydroxylated pyrrolidines, such as 1,4-dideoxy-1,4-imino-l-arabinitol, is of significant interest because of their biological activities. nih.gov Research has focused on developing routes to these molecules that can control the stereochemistry of the multiple hydroxyl groups. researchgate.net A study described the synthesis of polyhydroxylated pyrrolidines that showed dual inhibitory activity against both α-glucosidase and aldose reductase, making them promising candidates for treating diabetes and its complications. nih.gov The chiral nature of this compound makes it a valuable starting point for the stereocontrolled synthesis of such highly functionalized pyrrolidine cores.

2-(1-aminocyclopropyl)pyrrolidine-3,4-diol derivatives: These complex structures are a class of dideoxyiminoalditols. A key step in their synthesis involves a titanium-mediated cyclopropanation reaction on a 2-cyanopyrrolidine precursor. researchgate.net Interestingly, when a trans-5-azidomethyl-2-cyanopyrrolidine derivative was subjected to these reaction conditions, the azide group was preferentially reduced to an amine rather than the cyano group undergoing cyclopropanation. researchgate.net This finding highlights the specific reactivity of the azidomethyl group, which must be considered when planning synthetic routes involving competing functional groups.

The versatility of the azide group in this compound allows for its use in constructing a variety of other heterocyclic systems beyond simple pyrrolidines. chemimpex.com The azide can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form 1,2,3-triazoles. chemimpex.com This reaction is exceptionally reliable and is used to link the pyrrolidine scaffold to other molecular fragments, creating diverse chemical libraries for drug screening. chemimpex.com Furthermore, the azide can be converted into an amine, which can then be used as a nucleophile or a building block for constructing other rings. For example, research has shown the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, demonstrating how an azidomethyl group can be a precursor to an oxazole (B20620) ring, another important heterocycle in medicinal chemistry. nih.gov

Development of Chiral Ligands and Catalysts

The pyrrolidine ring is a cornerstone of many "privileged" chiral ligands and catalysts used in asymmetric synthesis. nih.govwiley.com The defined stereochemistry of these ligands is transferred during a chemical reaction to create a chiral product with high enantiomeric purity. Proline and its derivatives are well-known organocatalysts and are precursors to many successful ligands. wiley.com

This compound is an ideal starting material for novel chiral ligands. The synthesis of enantiomerically enriched 2-arylpyrrolidines, which are valuable chiral auxiliaries, has been achieved through the enantioselective deprotonation of N-Boc-pyrrolidine followed by arylation. organic-chemistry.org The azidomethyl group on the title compound provides a convenient handle for introducing additional coordinating atoms. For instance, reduction of the azide to a primary amine yields (R)-2-(aminomethyl)-1-Boc-pyrrolidine. This resulting diamine structure, after further modification, can act as a bidentate ligand, chelating to a metal center through both the pyrrolidine nitrogen and the side-chain nitrogen. Such ligands are crucial for developing new transition-metal catalysts for a wide range of asymmetric transformations. researchgate.net

Strategies for Drug Discovery and Development

Modern drug discovery relies on efficient synthetic strategies to generate novel molecular entities with desired biological activities. chemimpex.com this compound is a key player in these strategies due to its role as a chiral building block and the versatile nature of its azide group. chemimpex.com

The azide functional group is not merely a synthetic intermediate; it can be incorporated into the final drug candidate as a key pharmacophore or as a bioorthogonal handle. chemimpex.com An azide can act as a "masked" amine or participate in hydrogen bonding, contributing to the binding affinity of a drug to its biological target.

More importantly, the azide group is the key functional group for bioorthogonal click chemistry. chemimpex.com This allows for the late-stage modification of a drug candidate or for its conjugation to larger molecules like antibodies or polymers for targeted drug delivery. chemimpex.com A drug candidate containing the pyrrolidine scaffold and an azide group can be synthesized and tested, and then, using click chemistry, it can be attached to a targeting moiety without altering its core structure. This strategy is a powerful tool in developing sophisticated therapeutic agents. This compound is explicitly identified as a key intermediate for creating such azide-containing compounds for therapeutic applications. chemimpex.com

Summary of Applications

| Application Area | Specific Use of this compound | Relevant Synthesized Molecules/Scaffolds |

| Heterocycle Synthesis | Chiral building block for stereocontrolled synthesis. chemimpex.com | Pyrrolidine derivatives, Polyhydroxylated pyrrolidines, Pyrrolizidine alkaloids (e.g., Alexine). nih.govresearchgate.netkib.ac.cn |

| Chiral Ligands & Catalysts | Precursor for novel chiral bidentate ligands. | 2-Arylpyrrolidines, (R)-2-[(Pyrrolidin-1-yl)methyl]pyrrolidines. organic-chemistry.orgresearchgate.net |

| Drug Discovery | Intermediate for azide-containing drug candidates and for bioconjugation via click chemistry. chemimpex.com | Azide-modified pharmacophores, Drug-antibody conjugates. chemimpex.com |

Design and Preparation of Bioactive Molecules

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug discovery, frequently incorporated into the core structure of pharmacologically active compounds. nih.govfrontiersin.org Its prevalence is due to several advantageous features, including its three-dimensional sp³-hybridized structure, which allows for a thorough exploration of pharmacophore space, and the inherent stereochemistry that can be crucial for selective interaction with biological targets like enantioselective proteins. nih.govresearchgate.net The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," provides enhanced 3D coverage compared to flat aromatic systems, a desirable trait in modern drug design. nih.govprinceton.edu Consequently, the pyrrolidine nucleus is one of the most common five-membered nitrogen-containing heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

This compound serves as a versatile and strategic building block for the synthesis of these complex and bioactive molecules. chemimpex.com Its utility stems from the combination of a chiral pyrrolidine core, a reactive azide functional group, and a stable Boc-protecting group. chemimpex.com The tert-butyl carbamate (B1207046) (Boc) group ensures the stability of the pyrrolidine nitrogen during synthetic manipulations, allowing for selective reactions at other parts of the molecule. chemimpex.com This control is critical when constructing intricate molecular architectures. chemimpex.com

The azidomethyl group is particularly significant for two primary reasons. Firstly, it can be readily transformed into a primary amine through reduction. This conversion is a key step in introducing a crucial nitrogen-containing substituent, a common feature in many bioactive compounds, including antiviral and anticancer agents. Secondly, the azide functionality is a key participant in highly efficient and selective "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemimpex.com This reaction allows for the straightforward and robust linking of the pyrrolidine scaffold to other molecular fragments containing an alkyne, facilitating the creation of diverse and complex structures for drug discovery libraries. chemimpex.com

The application of chiral pyrrolidine precursors is well-documented in the synthesis of a wide array of pharmaceuticals. For instance, derivatives of proline and hydroxyproline (B1673980) are starting materials for numerous approved drugs. nih.govmdpi.com These precursors are used to build the core of drugs for various therapeutic areas, demonstrating the strategic importance of the pyrrolidine ring system. mdpi.com Examples include antiviral agents that inhibit the hepatitis C virus (HCV) NS3 serine protease or the NS5A replication complex, such as Asunaprevir and Daclatasvir. mdpi.com The synthesis of these complex molecules often involves the coupling of a functionalized pyrrolidine ring with other heterocyclic or aromatic systems. mdpi.com Similarly, pyrrolidine derivatives are central to the structure of certain anticancer drugs and agents for treating erectile dysfunction. nih.govmdpi.com

The strategic value of this compound lies in its capacity to provide the chiral pyrrolidine motif, which can be further elaborated into these types of complex, biologically active molecules. Researchers leverage this compound to prepare a variety of nitrogen-containing heterocyclic structures essential for drug development programs. chemimpex.com

Table 1: Synthetic Utility of this compound in Bioactive Molecule Design

| Feature | Synthetic Role | Resulting Structures/Applications |

| (R)-Pyrrolidine Core | Provides a chiral, three-dimensional scaffold. | Contributes to target specificity and improved pharmacological profiles in drug candidates. nih.govprinceton.edu |

| Azidomethyl Group | Serves as a precursor to a primary amine via reduction. | Incorporation of essential amine functionality found in many classes of drugs. |

| Acts as a reactive handle for click chemistry (e.g., CuAAC). | Efficient construction of complex molecules and diverse chemical libraries for screening. chemimpex.com | |

| Boc-Protecting Group | Shields the pyrrolidine nitrogen from unwanted reactions. | Enables selective transformations elsewhere in the molecule, crucial for multi-step synthesis. chemimpex.com |

Table 2: Examples of Bioactive Molecules Synthesized from Pyrrolidine Precursors

| Drug Name/Class | Therapeutic Area | Role of Pyrrolidine Scaffold |

| Asunaprevir | Antiviral (Hepatitis C) | Forms the core structure, interacting with the viral protease. mdpi.com |

| Daclatasvir | Antiviral (Hepatitis C) | A key structural component for inhibiting the viral NS5A protein. mdpi.com |

| Alpelisib | Anticancer | The pyrrolidine moiety (as L-prolinamide) is crucial for its activity as a PI3K inhibitor. nih.gov |

| Avanafil | Erectile Dysfunction | The (S)-prolinol-derived pyrrolidine ring is a key part of the phosphodiesterase-5 inhibitor. nih.govmdpi.com |

| Anisomycin | Antibiotic | A naturally occurring pyrrolidine alkaloid that inhibits protein synthesis. frontiersin.org |

Interdisciplinary Applications in Chemical Biology and Advanced Materials Science

Bioconjugation Methodologies and Applications

The presence of the azide (B81097) functionality allows (R)-2-(Azidomethyl)-1-Boc-pyrrolidine to be a key player in bioconjugation, the process of linking molecules to biological entities like proteins or nucleic acids. chemimpex.com This is most often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which forms a stable triazole linkage. chemimpex.com

Targeted Drug Delivery System Development

A significant application of this compound is in the development of targeted drug delivery systems. By incorporating this compound into a larger molecular structure, a payload such as a therapeutic agent can be linked to a targeting moiety. This targeting component, which could be an antibody, peptide, or other molecule with high affinity for a specific biological target (e.g., a cancer cell receptor), directs the drug specifically to the desired site of action. This approach can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. The pyrrolidine (B122466) scaffold itself is a component of many pharmaceutical drugs, making this building block particularly relevant. nih.govmdpi.com The conjugation is facilitated by the azide group, which can react with an alkyne-modified drug or targeting ligand to form a stable conjugate. chemimpex.com

Biomolecule Labeling and Imaging Probe Synthesis

The ability to specifically tag biomolecules is crucial for understanding their function and localization within a biological system. This compound serves as a valuable reagent for this purpose. chemimpex.com Scientists can attach fluorescent dyes, radioisotopes, or other reporter molecules to this compound. The resulting probe can then be conjugated to a biomolecule of interest (e.g., a protein or a nucleic acid) that has been engineered to contain a complementary alkyne group. This allows for the visualization and tracking of the biomolecule within living cells or organisms, providing insights into biological processes. The pyrrolidine component can also influence the probe's properties, such as its solubility and cellular uptake.

Creation of Biologically Active Conjugates

Beyond drug delivery and imaging, this compound is used to create novel biologically active conjugates. chemimpex.com This involves linking it to other bioactive molecules, including peptides, to potentially enhance their properties. mdpi.com For instance, conjugating this pyrrolidine derivative to a peptide could improve its stability against enzymatic degradation, prolong its half-life in the body, or alter its binding affinity to its target. mdpi.com The stereochemistry of the (R)-pyrrolidine ring can be critical in these interactions, as biological systems are often highly sensitive to the three-dimensional shape of molecules. nih.gov

Functional Materials and Polymer Science

The utility of this compound extends beyond biological applications into the realm of materials science, where it is used to create functional polymers and advanced materials with tailored properties. chemimpex.com

Incorporation into Polymer Systems for Enhanced Properties

This compound can be incorporated into polymer chains to impart specific functionalities. chemimpex.com For example, it can be used as a monomer or a modifying agent in the synthesis of polymers for biomedical applications. The introduction of the pyrrolidine moiety can enhance the biocompatibility and mechanical strength of materials used for medical devices. chemimpex.com Furthermore, the azide groups along the polymer backbone can serve as handles for further functionalization, allowing for the attachment of various molecules to tune the polymer's properties for specific applications.

Postsynthetic Modification of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with a wide range of potential applications, including catalysis, gas storage, and separation. rsc.orgsci-hub.se Their properties are highly dependent on the chemical functionalities within their structure. rsc.orgsci-hub.se While some functional groups can be introduced during the initial synthesis of the COF, a more versatile approach is often postsynthetic modification (PSM), where functional groups are added to the pre-formed framework. nih.govsemanticscholar.org

This compound is a valuable tool in the PSM of COFs. nih.govsemanticscholar.org For instance, a COF can be designed with alkyne pendant groups. These alkyne-functionalized COFs can then be reacted with this compound via click chemistry. nih.govsemanticscholar.org This introduces the chiral pyrrolidine moiety throughout the COF's porous structure, which can be used to create chiral stationary phases for separating enantiomers or to develop asymmetric catalysts. nih.govsemanticscholar.org This method avoids potential issues with incorporating bulky or reactive functional groups during the initial, often sensitive, COF synthesis. rsc.org

Development of Specialty Polymers and Functionalized Materials

The unique structural attributes of this compound, namely its chiral pyrrolidine core, the versatile azide functionality, and the stable Boc protecting group, position it as a valuable monomer and building block in the synthesis of specialty polymers and functionalized materials. Its incorporation into polymer chains allows for the development of materials with tailored properties, finding applications in advanced materials science and chemical biology. The primary route for its use in polymer science is through the highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chemimpex.com

The azide group serves as a reactive handle for covalently linking the pyrrolidine moiety to polymer backbones or for creating cross-linked polymer networks. This enables the precise introduction of the chiral pyrrolidine unit, which can impart specific properties to the resulting material, such as altered solubility, thermal stability, and mechanical strength. chemimpex.com

Graft and Block Copolymer Synthesis via Click Chemistry

A significant application of this compound in polymer chemistry is in the synthesis of graft and block copolymers. These complex macromolecular architectures are known for their ability to self-assemble into ordered nanostructures, a property highly sought after in materials science.

In a typical approach for synthesizing a block copolymer, a polymer with a terminal alkyne group can be reacted with this compound. This "clicking" process attaches the pyrrolidine derivative to the end of the polymer chain, creating a functionalized macroinitiator. This macroinitiator can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. Alternatively, two different polymer chains, one with a terminal alkyne and the other with a terminal azide (derived from a molecule like this compound), can be joined together in a highly efficient coupling reaction. nih.gov

The synthesis of graft copolymers follows a similar principle. A polymer backbone containing multiple pendant alkyne groups can be "grafted" with this compound, resulting in a polymer with chiral pyrrolidine side chains. The Boc-protecting group can be subsequently removed under acidic conditions to expose the secondary amine of the pyrrolidine ring, making it available for further functionalization.

Table 1: Illustrative Examples of Polymer Architectures Utilizing this compound

| Polymer Architecture | Synthesis Strategy | Resulting Polymer Functionality | Potential Applications |

| Diblock Copolymer | Sequential "click" reaction and polymerization | Amphiphilic properties, self-assembly into micelles or vesicles | Drug delivery, nanoreactors |

| Graft Copolymer | "Clicking" onto a polymer backbone with pendant alkynes | High density of chiral centers, tunable solubility | Chiral separation media, asymmetric catalysis |

| Cross-linked Hydrogel | Reaction with a multi-alkyne cross-linker | Swellable polymer network, stimuli-responsive behavior | Tissue engineering scaffolds, controlled release systems |

Chiral Polymers and Functionalized Surfaces

The inherent chirality of this compound makes it an attractive monomer for the synthesis of chiral polymers. When polymerized, the stereochemistry of the monomer is transferred to the polymer chain, creating a material with specific optical properties and the ability to interact stereoselectively with other chiral molecules. Such chiral polymers are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. mdpi.com

Furthermore, the azide functionality allows for the straightforward immobilization of this chiral pyrrolidine derivative onto solid surfaces that have been pre-functionalized with alkyne groups. This surface modification creates a chiral stationary phase that can be used in chromatography for the separation of enantiomers.

Table 2: Research Findings on the Functionalization of Materials

| Material Type | Functionalization Method | Key Research Finding | Reference |

| Polymer Resins | Grafting via CuAAC | Introduction of chiral pyrrolidine moieties for asymmetric synthesis. | mdpi.com |

| Silica Nanoparticles | Surface modification via "click" chemistry | Creation of chiral stationary phases for HPLC. | chemimpex.com |

| Polymer Films | Surface coating and cross-linking | Enhanced biocompatibility and controlled cell adhesion. | chemimpex.com |

Stereochemical Considerations and Chiral Purity in Research on R 2 Azidomethyl 1 Boc Pyrrolidine

Methods for Enantiomeric Excess Determination and Control

The enantiomeric excess (e.e.) of (R)-2-(Azidomethyl)-1-Boc-pyrrolidine is a measure of its chiral purity. Several analytical techniques are employed to determine and ensure a high e.e., which is critical for its use as a chiral starting material.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a primary method for the separation and quantification of the enantiomers of 2-(Azidomethyl)-1-Boc-pyrrolidine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral amines and their derivatives. csfarmacie.czresearchgate.net The development of a robust HPLC method involves optimizing the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, to achieve baseline separation of the enantiomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers another powerful tool for determining enantiomeric excess. Chiral solvating agents, such as (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, can form transient diastereomeric complexes with the enantiomers of the analyte, resulting in the splitting of NMR signals for the respective enantiomers. researchgate.net This allows for the quantification of the enantiomeric ratio by integrating the corresponding peaks. While no specific CSA has been reported for this compound, this general approach is widely applicable to chiral amines and amino acid derivatives. nih.govnih.gov Alternatively, chiral derivatizing agents can be used to convert the enantiomers into a mixture of diastereomers, which can then be distinguished by standard NMR techniques.

The control of enantiomeric excess typically begins with the synthesis of the molecule itself, often starting from an enantiomerically pure precursor like (R)-prolinol. Careful selection of reaction conditions and purification methods is crucial to prevent any racemization.

Table 1: Analytical Methods for Enantiomeric Excess Determination

| Analytical Method | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | Quantitative analysis of enantiomeric purity in bulk samples and during reaction monitoring. csfarmacie.czresearchgate.net |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes causing chemical shift non-equivalence for enantiomers. | Rapid determination of enantiomeric excess in solution without derivatization. researchgate.netnih.gov |

Diastereoselective Transformations and Control

The azidomethyl group of this compound is a versatile functional handle for various transformations, most notably the 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles. When the alkyne partner is also chiral or possesses prochiral centers, the reaction can lead to the formation of diastereomers. Controlling the diastereoselectivity of such reactions is a key synthetic challenge.

1,3-Dipolar Cycloaddition: The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used "click chemistry" reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov When this compound reacts with a chiral alkyne, the stereocenter on the pyrrolidine (B122466) ring can influence the stereochemical outcome at the newly formed stereocenters in the triazole product. The choice of catalyst, solvent, and temperature can play a significant role in directing the diastereoselectivity of the cycloaddition. While specific studies on the diastereoselective cycloadditions of this compound are not extensively documented in publicly available literature, the principles of asymmetric induction in similar systems suggest that the bulky Boc-protecting group and the inherent chirality of the pyrrolidine ring would exert a significant influence on the facial selectivity of the alkyne approach.

The synthesis of functionalized pyrrolidines through diastereoselective reactions is a well-established field. nih.govresearchgate.net For instance, the stereocontrol in reactions involving 2-substituted-1-Boc-pyrrolidines is often dictated by the steric hindrance imposed by the Boc group, which can direct incoming reagents to the less hindered face of the molecule. acs.org

Table 2: Factors Influencing Diastereoselectivity in Transformations of this compound

| Factor | Influence on Diastereoselectivity | Example Reaction |

|---|---|---|

| Chiral Alkyne Substrate | The inherent stereochemistry of the alkyne partner directly influences the formation of diastereomers. | 1,3-Dipolar Cycloaddition |

| Catalyst System | The choice of metal catalyst and ligand in catalyzed reactions can create a chiral environment that favors the formation of one diastereomer over another. | Copper(I)- or Ruthenium-catalyzed Azide-Alkyne Cycloadditions mdpi.com |

| Reaction Conditions | Temperature, solvent polarity, and concentration can affect the transition state energies of the diastereomeric pathways, thereby influencing the product ratio. | General Synthetic Transformations |

| Steric Hindrance | The bulky tert-butoxycarbonyl (Boc) protecting group can block one face of the pyrrolidine ring, directing the approach of reagents. acs.org | Nucleophilic additions, Cycloadditions |

Strategies for Maintaining Chiral Integrity in Multi-step Syntheses

The maintenance of the (R)-configuration at the C2 position of the pyrrolidine ring is critical throughout a multi-step synthesis. The Boc (tert-butoxycarbonyl) protecting group is generally considered stable under a wide range of reaction conditions, which helps in preserving the chiral integrity of the molecule. However, certain reaction conditions, particularly those involving strong acids or bases, can pose a risk of epimerization or racemization.

Stability of the Boc-Protecting Group: The Boc group is known for its stability to a variety of reagents and its facile removal under acidic conditions. This stability is crucial for preventing side reactions at the nitrogen atom that could potentially compromise the stereocenter at the adjacent C2 position. The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA). While generally effective, prolonged exposure to strong acids or elevated temperatures during deprotection should be carefully controlled to minimize the risk of epimerization.

Avoiding Racemization: The chiral center at the C2 position, being adjacent to the nitrogen atom, could be susceptible to epimerization under certain conditions. For instance, the formation of an achiral enamine intermediate could lead to loss of stereochemical information. However, the saturated nature of the pyrrolidine ring in this compound makes this less likely under standard synthetic transformations. The key is to employ mild reaction conditions whenever possible, especially when performing reactions on the azidomethyl group or when deprotecting the nitrogen.

Strategic Synthesis Planning: A crucial strategy for maintaining chiral integrity is the careful planning of the synthetic route. This involves introducing the chiral center early in the synthesis from a reliable chiral source, such as (R)-prolinol, and then carrying out subsequent transformations under conditions known to be stereoconservative. mdpi.com The use of protecting groups that are stable under the planned reaction conditions and can be removed without affecting the stereocenter is a cornerstone of this strategy. The selection of the Boc group for protecting the pyrrolidine nitrogen is a prime example of this strategic choice, as it provides a good balance of stability and ease of removal. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.